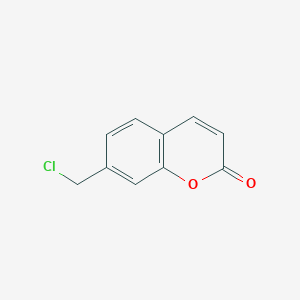![molecular formula C34H32N2O6S B8282938 2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8282938.png)
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a benzyl group, and a benzo[b]thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- involves multiple steps, including the formation of the oxazolidinone ring and the introduction of various functional groups. Common synthetic routes may involve the use of chiral auxiliaries and catalysts to ensure the desired stereochemistry is achieved. Reaction conditions typically include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a chiral auxiliary in asymmetric synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired therapeutic effect. The exact molecular pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(S)-(+)-4-Phenyl-2-oxazolidinone: A chiral auxiliary used in asymmetric synthesis.
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral auxiliary with applications in asymmetric synthesis.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: A compound with a similar oxazolidinone ring structure.
Uniqueness
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- stands out due to its complex structure, which includes multiple functional groups and a chiral center
特性
分子式 |
C34H32N2O6S |
|---|---|
分子量 |
596.7 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C34H32N2O6S/c1-22-28(35-32(42-22)24-11-7-4-8-12-24)15-17-40-29-14-13-25(31-27(29)16-18-43-31)20-30(39-2)33(37)36-26(21-41-34(36)38)19-23-9-5-3-6-10-23/h3-14,16,18,26,30H,15,17,19-21H2,1-2H3/t26-,30-/m0/s1 |
InChIキー |
NMLXQUPBFVGTKS-YZNIXAGQSA-N |
異性体SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)N5[C@H](COC5=O)CC6=CC=CC=C6)OC |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)N5C(COC5=O)CC6=CC=CC=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


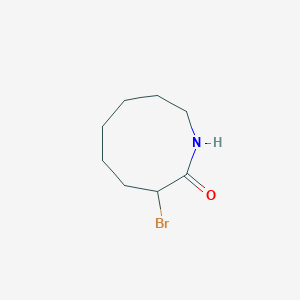

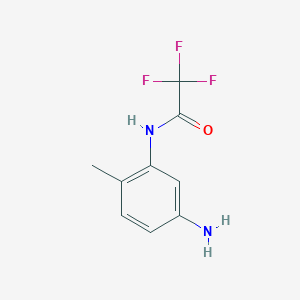
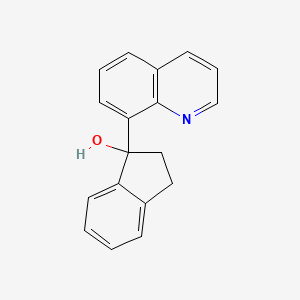
![2-(4-Chlorophenyl)-2-[1-(4-chlorophenyl)-2-methylpropan-2-yl]oxirane](/img/structure/B8282886.png)
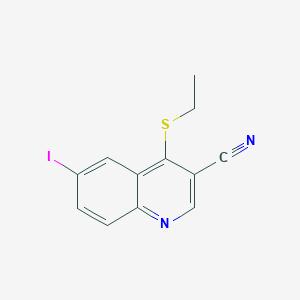
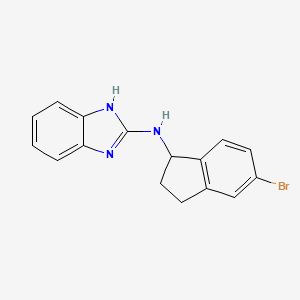
![4-Chloro-3-[2-bromoethyl]-isocoumarin](/img/structure/B8282910.png)

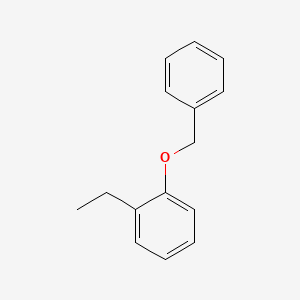
![5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B8282926.png)
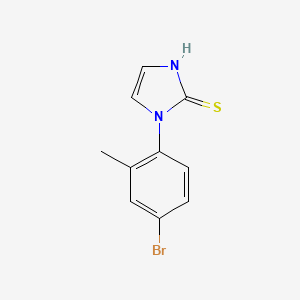
![(S)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde oxime](/img/structure/B8282953.png)
